molecular formula C18H19N5O2 B6416910 4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 887461-45-2

4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B6416910
CAS No.: 887461-45-2
M. Wt: 337.4 g/mol
InChI Key: KZGSBEFUXOWLHZ-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a heterocyclic compound that belongs to the purino[7,8-a]imidazole family. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and multiple methyl groups that contribute to its chemical properties. It is of interest in various fields of research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with a suitable purine derivative in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often related to its structural features and the presence of functional groups that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,7,8-Trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
  • 2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Uniqueness

4,6,7-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern on the purine and imidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,6,7-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-5-7-13(8-6-11)10-23-16(24)14-15(21(4)18(23)25)19-17-20(3)12(2)9-22(14)17/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGSBEFUXOWLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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